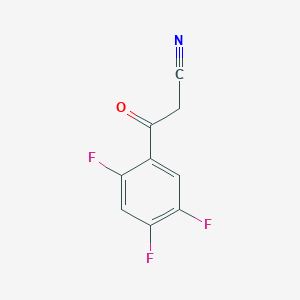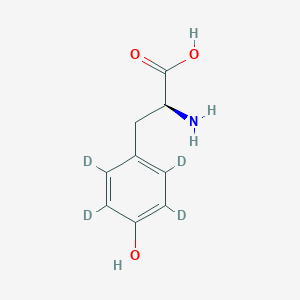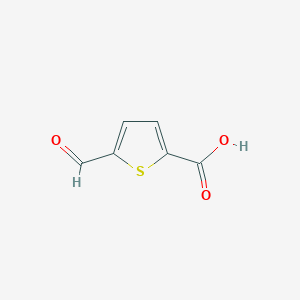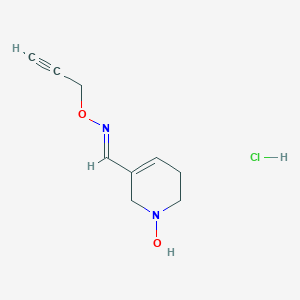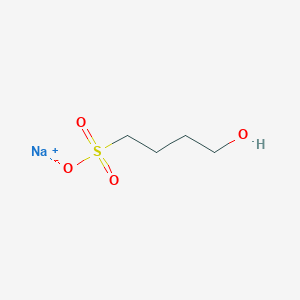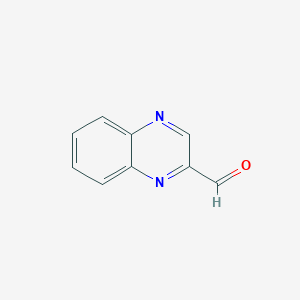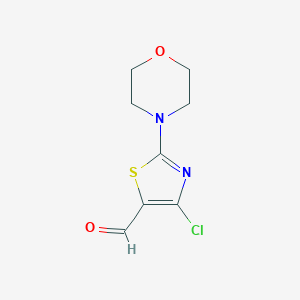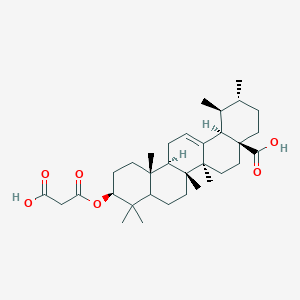
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Overview
Description
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is a synthetic steroid compound. It is a derivative of estrane, a core structure in many steroidal compounds. This compound is known for its biological activity and is often used in scientific research to study steroid metabolism and function.
Mechanism of Action
Biochemical Pathways
The metabolism of ethylestrenol (EES), a related compound, has been studied in bovine liver cells and subcellular fractions of bovine liver preparations . It was found that EES is extensively biotransformed into norethandrolone (NE), another related compound . Furthermore, incubations of monolayer cultures of hepatocytes with NE indicated that NE itself is rapidly reduced to 17alpha-ethyl-5beta-estrane-3alpha, 17beta-diol (EED) . This suggests that the compound may play a role in these biochemical pathways.
Pharmacokinetics
In vivo tests confirmed that, after administration of either EES or NE, EED is excreted as a major metabolite . Therefore, it was concluded that, both in urine and faeces samples, EED can be used as a biological marker for the use of EES and/or NE . By monitoring EED in urine or faeces samples, the detection period after NE administration is significantly prolonged . These findings suggest that the compound has specific ADME properties that impact its bioavailability.
Action Environment
It is known that the compound is used in research and is controlled in at least one jurisdiction, including the united states of america . This suggests that legal and regulatory environments may influence the use and study of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It has potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the steroid nucleus.
Alkylation: Introduction of the ethyl group at the 17alpha position.
Hydroxylation: Introduction of hydroxyl groups at the 3alpha and 17beta positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is used in various scientific research applications:
Chemistry: Studying the reactivity and transformation of steroidal compounds.
Biology: Investigating the metabolic pathways of steroids in living organisms.
Medicine: Exploring potential therapeutic uses and effects of steroid derivatives.
Industry: Developing new steroid-based products for pharmaceuticals and other applications.
Comparison with Similar Compounds
Similar Compounds
17alpha-Ethyl-5beta-estrane-3alpha,17beta-diol: A stereoisomer with a different configuration at the 5 position.
17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol: A similar compound with an additional hydroxyl group.
Uniqueness
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is unique due to its specific configuration and functional groups, which confer distinct biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GAXNORQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024451 | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-15-5 | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-61713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


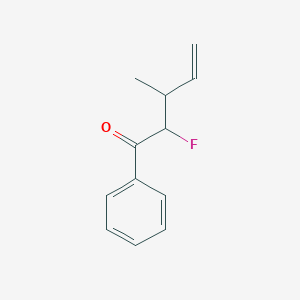
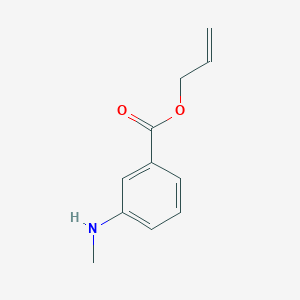


![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
